Colladonin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[[(4aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h6-8,10,13,18,20-21,25H,1,5,9,11-12,14H2,2-4H3/t18?,20-,21?,24?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWYNTDTQPCVPG-SMVUYSJCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905738 | |
| Record name | 7-[(6-Hydroxy-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl)methoxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100785-98-6 | |
| Record name | 7-[(6-Hydroxy-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl)methoxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biodiversity Sourcing for Colladonin
Plant Genera and Species as Sources of Colladonin and its Analogues
The isolation and characterization of this compound and structurally similar compounds have been predominantly reported from the genera Heptaptera and Ferula. These plants are known to produce a rich array of sesquiterpene coumarin (B35378) ethers, a class of compounds to which this compound belongs.
Several species within the Heptaptera genus have been identified as sources of this compound and its derivatives. Research has consistently shown the presence of these compounds in the roots of these plants.
Heptaptera cilicica (Boiss. & Bal.) Tutin : The roots of this species have been a significant source for the isolation of this compound. acgpubs.org Alongside this compound, its analogue, Colladin, has also been identified in this plant. acgpubs.org
Heptaptera triquetra (Vent.) Tutin : This species is another confirmed source of this compound and Colladin. researchgate.net Early reports in 1970 first documented the presence of these compounds in what was then synonymously known as Colladonia triquetra. researchgate.net
Heptaptera anatolica (Boiss.) Tutin : Investigations into the chemical constituents of the roots of H. anatolica have also led to the isolation of this compound. nih.gov This species further contains analogues such as 14′-hydroxythis compound. nih.gov
The following table provides a summary of this compound and its analogues found in Heptaptera species.
| Plant Species | Compound | Plant Part |
| Heptaptera cilicica | This compound, Colladin | Roots |
| Heptaptera triquetra | This compound, Colladin | Roots |
| Heptaptera anatolica | This compound, 14′-hydroxythis compound | Roots |
The genus Ferula is a well-documented and rich source of diverse sesquiterpene coumarins, including this compound. researchgate.net The oleo-gum-resins of many Ferula species have been chemically investigated, revealing a complex profile of bioactive compounds.
Ferula caspica M. Bieb. : this compound has been isolated from the roots of this species. nih.gov Bioactivity-guided fractionation of the root extracts has confirmed its presence alongside other cytotoxic sesquiterpene derivatives. nih.gov
Ferula sinkiangensis K. M. Shen : This species is a known source of ent-Colladonin, an enantiomer of this compound. nih.gov
Other Ferula Species : this compound is recognized as a well-known sesquiterpene coumarin ether that has been isolated from several Ferula species, indicating its wider distribution within the genus. researchgate.netnih.gov
The table below summarizes the occurrence of this compound and its analogues in the Ferula genus.
| Plant Species | Compound | Plant Part |
| Ferula caspica | This compound | Roots |
| Ferula sinkiangensis | ent-Colladonin | Not specified |
Currently, the documented natural sources of this compound are confined to the Heptaptera and Ferula genera within the Apiaceae family. While chemotaxonomic studies have identified structurally related compounds in other plant families, this compound itself has not been reported from other botanical sources. For instance, farnesyl scopoletin (B1681571), a sesquiterpene coumarin also found in Heptaptera triquetra, was previously isolated from species in the Asteraceae family, such as Artemisia persica and Conyza species. researchgate.net This suggests potential convergent evolutionary pathways for similar secondary metabolites but does not indicate these as sources for this compound.
Geographic Distribution and Ecological Considerations of Source Plants
The geographical range of the plant species that produce this compound is largely centered in the Mediterranean, Middle Eastern, and Central Asian regions.
Heptaptera Species : The genus Heptaptera is primarily distributed from Southeastern Europe to Iran. wikipedia.org Heptaptera cilicica is an endemic species found in Turkey, with its distribution restricted to the eastern Taurus Mountains in the Mersin Province of the Mediterranean Region. acgpubs.org Heptaptera anatolica is also found in the Middle East. nih.gov Heptaptera triquetra is noted as the only species of this genus growing in the European part of Turkey. researchgate.net
Ferula Species : The genus Ferula has a wide distribution, spanning from the Mediterranean region to Central Asia. sci-hub.se Ferula caspica is found across a broad area that includes Southeastern Europe (Ukraine), Turkey, Russia, the Caucasus region, Central Asian countries, Western Siberia, Mongolia, and western China (Xinjiang). nih.govwikimedia.orgtheferns.info It is adapted to continental temperate climates with hot summers and cold winters, often inhabiting arid to semi-arid environments. theferns.info Ecologically, it is found in dry saline soils and on rocky crevices on low mountain slopes. theferns.infopfaf.org
Ethnobotanical Relevance and Traditional Knowledge in Research Context
The investigation of plants for novel bioactive compounds is frequently guided by their use in traditional medicine. The genera Heptaptera and Ferula both have a rich history in this regard, which has spurred modern phytochemical research.
The sesquiterpene coumarin ethers, the class to which this compound belongs, are commonly found in both the Ferula and Heptaptera genera. researchgate.net Historically, the gum-resins from Ferula species, which contain these compounds, were described by ancient Greek physician Dioscorides and Persian polymath Avicenna for the treatment of tumors. researchgate.net This historical knowledge provides a direct link to the contemporary research focus on the cytotoxic activities of compounds isolated from these plants. nih.gov
Asafoetida, the oleo-gum-resin obtained from the roots of various Ferula species, has been a staple in traditional medicine for centuries, particularly in Iran and India. bohrium.comnih.gov It has been traditionally used to treat a wide range of ailments, including gastrointestinal disorders, respiratory problems like asthma, and nervous conditions. bohrium.comnih.govcrsubscription.com The documented anti-inflammatory, antispasmodic, and more recently, cancer chemopreventive activities of asafoetida have provided a scientific basis for its traditional uses. nih.goveurekaselect.com The research into this compound from Ferula and Heptaptera species is part of a broader effort to identify the specific chemical constituents responsible for the observed therapeutic effects, particularly their potent cytotoxic properties against various cancer cell lines. acgpubs.orgnih.gov
Isolation and Purification Methodologies for Colladonin
Extraction Techniques from Plant Biomass
The initial step in obtaining colladonin from plant material involves extracting the target compounds from the plant biomass. This typically employs solvent-based methods to solubilize the sesquiterpene coumarins. smolecule.com
Solvent Selection and Optimization for Sesquiterpene Coumarin (B35378) Recovery
The choice of solvent is crucial for maximizing the recovery of sesquiterpene coumarins like this compound, which are generally non-polar or moderately polar compounds. Non-polar solvents, such as dichloromethane (B109758) (DCM), are frequently used for the initial extraction of sesquiterpene coumarins from plant roots and fruits. tandfonline.commdpi.comnih.gov Hexane (B92381) is also reported as an effective solvent for extracting sesquiterpene coumarins from the gum resin of Ferula assa-foetida. rjpharmacognosy.ir
Optimization of solvent extraction parameters, including the solvent-to-solid ratio, temperature, and extraction time, is critical to achieving high yields. libretexts.orgscielo.org.co While specific optimization data for this compound itself are not extensively detailed in the search results, studies on the extraction of other natural products and sesquiterpene coumarins highlight the importance of these factors. For instance, optimizing the solvent-to-solid ratio can significantly influence the extraction yield, with higher ratios often promoting better mass transfer. libretexts.orgscielo.org.co Elevated temperatures can also enhance the solubility and diffusion of compounds into the solvent, although this must be balanced with the stability of the target compound. utm.my
Studies on related Ferula species demonstrate the use of various solvents and extraction methods. For example, air-dried fruits of Ferula badrakema were defatted with petroleum ether and then exhaustively extracted with dichloromethane at room temperature. tandfonline.com Similarly, roots of Ferula caspica were successively extracted with dichloromethane and methanol (B129727), with the dichloromethane extract showing higher cytotoxic activity, indicating it contained the more active sesquiterpene coumarins like this compound. mdpi.comnih.gov
Chromatographic Separation Strategies
Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and achieving the desired purity. smolecule.comrjpharmacognosy.ir A combination of different chromatographic methods is often employed for effective purification.
Column Chromatography Approaches
Column chromatography is a fundamental technique used in the purification of this compound and other sesquiterpene coumarins. tandfonline.comnih.gov This method typically involves packing a stationary phase, such as silica (B1680970) gel, into a glass column and eluting the sample with a mobile phase. khanacademy.orgwikibooks.orglibretexts.org Separation is based on the differential partitioning of compounds between the stationary and mobile phases. khanacademy.org
Normal-phase column chromatography using silica gel is commonly used for the initial fractionation of plant extracts containing this compound. tandfonline.comnih.gov Elution is often performed using solvent gradients, starting with less polar solvents (e.g., hexane or petroleum ether) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) or dichloromethane to elute compounds with increasing polarity. tandfonline.comtandfonline.com Fractions are collected and monitored, often using thin-layer chromatography (TLC), to identify those containing the target compound. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the high-resolution separation and purification of this compound, particularly in later stages of the purification process to achieve higher purity. rjpharmacognosy.ir Both analytical and preparative HPLC are utilized. rjpharmacognosy.ir
Reversed-phase HPLC, employing C18 columns, is frequently used for the purification of sesquiterpene coumarins. mdpi.com The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile (B52724) or methanol, often used in a gradient mode to optimize separation. mdpi.combrieflands.com Detection is commonly performed using UV detectors at wavelengths suitable for coumarin compounds (e.g., 210 nm, 254 nm, 280 nm, 366 nm). mdpi.com
HPLC is often used in combination with other chromatographic methods to achieve the final purification of this compound.
Specialized Chromatographic Methods (e.g., Sephadex LH-20, RP-18 Flash Chromatography)
In addition to standard column chromatography and HPLC, specialized chromatographic methods are employed for the purification of this compound and related compounds.
Sephadex LH-20 Chromatography: Sephadex LH-20 is a lipophilic dextran-based gel designed for size exclusion chromatography and can also involve partition and adsorption mechanisms, particularly useful for the separation of natural products like sesquiterpenes in organic solvents or aqueous-organic mixtures. sigmaaldrich.comcytivalifesciences.com It is often used for initial purification or fractionation of crude extracts or fractions obtained from other columns. mdpi.comresearchgate.netbrieflands.comacgpubs.org Elution is typically performed with solvent systems such as hexane:dichloromethane:methanol or hexane:chloroform:ethanol. mdpi.combrieflands.com Sephadex LH-20 chromatography has been used to isolate this compound from Ferula caspica and Ferula sinkiangensis. mdpi.comscispace.com
RP-18 Flash Chromatography: Reversed-phase (RP-18) flash chromatography is a medium-pressure chromatographic technique that utilizes a C18 stationary phase. mdpi.com It is effective for separating compounds based on their hydrophobicity and is often used for purifying fractions obtained from initial column chromatography. mdpi.com RP-18 flash chromatography using a water:methanol gradient mobile phase has been successfully applied in the purification of this compound from Ferula caspica roots. mdpi.com
These specialized methods, often used in sequence with other techniques, contribute to the effective isolation and purification of this compound from complex plant extracts.
Table 1: Summary of Isolation and Purification Techniques for this compound
| Technique | Stage in Process (Typical) | Stationary Phase (Examples) | Mobile Phase (Examples) | Key Principle(s) | Source Examples |
| Extraction | Initial | Plant Biomass | Dichloromethane, Hexane, Methanol, Ethanol | Solubilization of compounds into solvent | tandfonline.comtandfonline.commdpi.comnih.govrjpharmacognosy.ir |
| Column Chromatography | Fractionation/Purification | Silica Gel | Hexane/Petroleum Ether + increasing EtOAc/DCM polarity | Adsorption/Partition based on polarity | tandfonline.comtandfonline.comnih.gov |
| HPLC | High-Resolution Purification | C18 (Reversed-Phase) | Water + Acetonitrile/Methanol (Gradient) | Partition based on hydrophobicity | rjpharmacognosy.irmdpi.combrieflands.com |
| Sephadex LH-20 | Fractionation/Purification | Lipophilic Dextran Gel | Hexane:DCM:MeOH, Hexane:Chloroform:EtOH | Size Exclusion, Partition, Adsorption | mdpi.comresearchgate.netbrieflands.comacgpubs.orgscispace.com |
| RP-18 Flash Chromatography | Purification | C18 (Reversed-Phase) | Water:Methanol (Gradient) | Partition based on hydrophobicity (Medium Pressure) | mdpi.com |
Table 2: Example Isolation Yield from H. anisoptera Roots
| Solvent System | Yield (mg/kg) | Purity (%) | Source |
| Dichloromethane | 12.4 | 96.2 |
Note: This table presents data from a specific study and yields may vary depending on the plant source, collection conditions, and specific isolation protocol.
Bioassay-Guided Fractionation Methodologies for Active Compound Isolation
Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds from complex natural extracts. researchgate.netnih.govplos.orgresearchgate.netmdpi.com This method involves the step-by-step separation of an extract into fractions, with each fraction being tested for a specific biological activity. researchgate.netnih.govplos.orgresearchgate.net Active fractions are then further separated and re-tested, allowing for the targeted isolation of the compounds responsible for the observed activity. researchgate.netnih.govplos.orgresearchgate.net
This compound has been isolated using bioassay-guided fractionation, particularly from dichloromethane extracts of Heptaptera anisoptera roots, guided by its cytotoxic activity. The process involves using bioassays to monitor the activity of fractions obtained during chromatographic separation. nih.govplos.orgresearchgate.net
In studies involving Ferula caspica, bioactivity-directed isolation was performed on dichloromethane and methanol extracts of the roots, screening for cytotoxic activity against cancer cell lines such as COLO 205, K-562, and MCF-7. nih.gov The cytotoxic compounds were found to be concentrated in the dichloromethane extract. nih.gov Subsequent fractionation of this active extract using techniques like column chromatography and RP-18 flash chromatography or preparative TLC led to the isolation of cytotoxic compounds, including this compound. nih.govmdpi.com The biological activity (cytotoxicity) was used to guide the selection of fractions for further purification. nih.gov
A general bioassay-guided fractionation protocol involves initial extraction, followed by sequential fractionation using techniques like liquid-liquid partitioning or various types of column chromatography (e.g., silica gel, Sephadex LH-20, RP-HPLC). nih.govplos.orgresearchgate.netmdpi.com At each step, the fractions are tested for the desired biological activity (e.g., cytotoxicity, enzyme inhibition). nih.govplos.orgresearchgate.netmdpi.com Fractions exhibiting activity are then subjected to further separation until pure active compounds are obtained. researchgate.netnih.govresearchgate.net The identification and structural elucidation of the isolated active compounds, such as this compound, are then performed using spectroscopic methods. nih.govnih.govmdpi.com
The application of bioassay-guided fractionation has been crucial in identifying this compound as a bioactive compound responsible for certain effects observed in plant extracts, particularly its cytotoxic activity against various cancer cell lines. nih.govnih.gov
Table 1: Representative Data from Bioassay-Guided Fractionation of a Ferula Species Extract
| Fraction/Subfraction | Elution Solvent System | Mass (mg) | Biological Activity (e.g., IC₅₀ against a specific cell line) | Compounds Identified |
| Crude Dichloromethane Extract | - | 56100 mdpi.com | Active nih.gov | This compound, other sesquiterpene coumarins, etc. nih.gov |
| Fraction A (from Column Chromatography) | Hexane:Ethyl Acetate (e.g., 9:1) | - | Active | Compound X, Compound Y, this compound (potentially) |
| Subfraction A-X (from further purification) | Preparative TLC/HPLC conditions | - | Highly Active | This compound nih.govmdpi.com |
| This compound (Pure) | Final Purification | 3.8 mdpi.com or 326 nih.gov | Specific IC₅₀ value nih.govnih.gov | This compound nih.govnih.govmdpi.com |
This table structure demonstrates how researchers track the mass of material at each step, monitor the biological activity to guide the separation, and ultimately identify the compounds present in the active fractions.
Structural Elucidation and Spectroscopic Characterization of Colladonin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique in the structural elucidation of organic compounds like Colladonin, providing detailed information about the carbon-hydrogen framework and the electronic environment of individual nuclei. scribd.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning signals and establishing connectivity.
One-dimensional ¹H NMR spectroscopy provides insights into the different types of protons present in the molecule, their chemical environments, and their coupling interactions. The chemical shifts (δ) and splitting patterns (multiplicity) of proton signals are indicative of the functional groups and their positions within the structure. fabad.org.trnih.gov
¹³C NMR spectroscopy complements ¹H NMR by revealing the carbon skeleton of the molecule. The chemical shifts in a ¹³C NMR spectrum are particularly useful for identifying different types of carbon atoms, such as methyl, methylene, methine, quaternary carbons, and those involved in double bonds or attached to heteroatoms. scribd.comfabad.org.trnih.gov The combination of ¹H and ¹³C NMR data allows for the initial identification of key structural fragments.
Research findings on this compound have reported characteristic ¹H and ¹³C NMR data, which are instrumental in confirming its identity and distinguishing it from closely related sesquiterpene coumarins. fabad.org.trnih.gov
| Position | ¹H NMR (δ, multiplicity, J Hz) | ¹³C NMR (δ) |
| Coumarin (B35378) C-3 | ~6.24 (d, 9.5) | ~112.94 |
| Coumarin C-4 | ~7.63 (d, 9.5) | ~143.47 |
| Coumarin C-5 | ~7.36 (d, 8.5) | ~128.69 |
| Coumarin C-6 | ~6.85 (dd, 8.5/2.4) | ~113.22 |
| Coumarin C-8 | ~6.82 (d, 2.4) | ~101.58 |
| Coumarin C-7 | - | ~155.87 |
| Coumarin C-2 | - | ~161.7-162.0 |
| Coumarin C-8a | - | ~155.5-155.6 |
| Coumarin C-4a | - | ~112.1-112.3 |
| Sesquiterpene C-1' | ~4.60 (d, 6.6) | ~65.48 |
| Sesquiterpene C-2' | ~5.47 (td, 6.6/1.1) | ~118.43 |
| Sesquiterpene C-3' | - | ~142.38 |
| Sesquiterpene C-5' | ~2.14 (m) | ~26.13 |
| Sesquiterpene C-6' | ~5.09 (m) | ~123.49 |
| Sesquiterpene C-7' | ~2.11 (dt 4.2/2.1) | ~135.58 |
| Sesquiterpene C-9' | ~2.04 (m) | ~26.69 |
| Sesquiterpene C-11' | - | ~131.33 |
| Sesquiterpene C-12' | ~1.77 (s) | ~16.78 |
| Sesquiterpene C-13' | ~1.60 (s) | ~16.04 |
| Sesquiterpene C-14' | ~1.68 (s) | ~25.71 |
| Sesquiterpene C-15' | ~1.59 (s) | ~17.69 |
Note: Data compiled from references fabad.org.tr and nih.gov. Chemical shifts may vary slightly depending on solvent and concentration.
Two-dimensional NMR experiments provide through-bond and through-space correlation information, which is essential for piecing together the structure. nih.govacgpubs.org
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through one or more bonds, revealing direct proton-proton connectivities within spin systems. nih.govacgpubs.org
Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached. This experiment is crucial for assigning proton signals to their corresponding carbon signals. nih.govacgpubs.org
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for establishing connectivity across quaternary carbons and for linking different structural fragments. nih.govacgpubs.org
The application of these 2D NMR techniques allows for the complete assignment of all ¹H and ¹³C NMR signals and the unambiguous determination of this compound's planar structure and relative stereochemistry. nih.govacgpubs.orgacgpubs.org
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is used to determine the molecular weight and elemental composition of a compound. Fragmentation patterns observed in MS experiments can also provide structural insights.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for accurately determining the molecular formula of a compound by measuring the mass of its ions with high precision. nih.govmdpi.com The HRESIMS spectrum of this compound typically shows a protonated molecular ion peak ([M + H]⁺) or other adduct ions, from which the exact mass can be determined. nih.govmdpi.com This exact mass is then used to calculate the elemental composition, confirming the molecular formula of C₂₄H₃₀O₄. uni.lunih.govscitoys.com
| Ion Adduct | m/z (Calculated for C₂₄H₃₀O₄) | m/z (Observed) |
| [M + H]⁺ | 383.2217 | ~383.2219 mdpi.com |
| [M + Na]⁺ | 405.20364 | - |
| [M + NH₄]⁺ | 400.24824 | - |
| [M + K]⁺ | 421.17758 | - |
| [M - H]⁻ | 381.20714 | - |
Note: Calculated m/z values from PubChemLite uni.lu. Observed value from reference mdpi.com.
Tandem Mass Spectrometry (MS/MS), often coupled with Liquid Chromatography (LC-MS/MS), involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides valuable information about the substructures within a molecule. researchgate.netresearchgate.net The fragmentation pattern of this compound in MS/MS can reveal characteristic ions corresponding to the coumarin moiety (e.g., m/z 163.0 for the 7-hydroxycoumarin fragment) and the sesquiterpene portion. researchgate.net
Molecular networking is a computational approach that utilizes LC-MS/MS data to visualize the chemical diversity within a complex sample. researchgate.net By comparing the fragmentation patterns of different compounds, molecular networking can group structurally similar molecules into clusters, facilitating the identification of known compounds and the discovery of novel analogs. researchgate.netnaturalproducts.net This approach has been applied to the analysis of sesquiterpene coumarins from Ferula species, helping to identify this compound and related compounds based on their fragmentation behavior and relationships within the molecular network. researchgate.netresearchgate.net
Chiroptical Spectroscopy for Stereochemical Assignment
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) and Optical Rotation, provides information about the stereochemistry of chiral molecules. nih.govrsc.orgnih.gov While specific detailed chiroptical data for this compound was not extensively detailed in the provided snippets, research on related sesquiterpene coumarins often utilizes these techniques, sometimes in conjunction with computational methods, to determine the absolute configuration of chiral centers. mdpi.com Comparing experimental ECD spectra with calculated spectra for different possible stereoisomers is a common approach for assigning absolute stereochemistry in this class of compounds. mdpi.com The presence of chiral centers in the sesquiterpene portion of this compound necessitates the use of chiroptical methods to fully define its three-dimensional structure.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules like this compound mdpi.commdpi.comacgpubs.org. By comparing the experimental ECD spectrum with computationally calculated ECD spectra for different possible stereoisomers, the correct absolute configuration can be assigned mdpi.comacgpubs.org. Studies on related sesquiterpene coumarins have demonstrated the effectiveness of this approach in determining absolute stereochemistry mdpi.com. For instance, the absolute configurations of related compounds were determined by comparing experimental and calculated ECD spectra, showing good agreement mdpi.com.
Optical Rotation Measurements
Optical rotation measurements, typically performed using a polarimeter, provide information about the optical activity of a chiral compound in solution mdpi.comnih.govacs.orgwikipedia.org. The sign and magnitude of the optical rotation are dependent on the concentration of the compound, the solvent used, the wavelength of light, and the temperature wikipedia.org. For this compound and related sesquiterpene coumarins, optical rotation data are often reported alongside NMR and MS data to support structural assignments and provide an initial indication of chirality mdpi.comnih.govresearchgate.net. Comparing the measured optical rotation with previously reported values for known compounds can also aid in identification and confirmation of stereochemistry mdpi.com.
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms and their absolute stereochemistry nih.govresearchgate.netnih.govwikipedia.org. While obtaining suitable crystals can be challenging, successful X-ray diffraction analysis of this compound or its derivatives provides an unambiguous structural assignment nih.gov. This technique has been used to determine the complete stereochemical assignment of related natural products nih.gov. The process involves obtaining a crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to generate an electron density map from which the molecular structure is built and refined nih.govwikipedia.org.
Addressing Spectroscopic Data Inconsistencies and Validation Protocols
Addressing inconsistencies in spectroscopic data is a critical aspect of structural elucidation. Researchers employ several validation protocols to ensure the accuracy of the determined structure. This includes cross-validation using multiple spectroscopic techniques (e.g., combining 2D-NMR data with HRMS) nih.gov. Comparing experimental data with spectral databases and literature values for known compounds or related structures is also a standard practice nih.gov. In cases of ambiguity, computational methods, such as DFT calculations for ECD spectra, are used to support or refute proposed structures and stereochemistries mdpi.com. For definitive validation, especially concerning absolute configuration, X-ray crystallography is invaluable when suitable crystals can be obtained nih.govresearchgate.net. Reporting chemical shift tolerances and mass accuracy is also important for data validation .
Biosynthetic Pathways and Enzymology of Colladonin
Precursor Pathways and Isopentenyl Diphosphate (IDP)/Dimethylallyl Diphosphate (DMADP) Formation
The fundamental building blocks for all terpenoids, including the sesquiterpene portion of Colladonin, are the five-carbon (C5) isomers Isopentenyl Diphosphate (IDP) and Dimethylallyl Diphosphate (DMADP). slideshare.net In higher plants, the primary route for the synthesis of sesquiterpenes is the mevalonic acid (MVA) pathway, which operates in the cytosol. nih.gov
The MVA pathway commences with the universal precursor, acetyl-CoA. The pathway involves a sequence of six enzymatic steps to produce IDP, which can then be isomerized to DMADP.
Thiolase: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.
HMG-CoA Synthase: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
HMG-CoA Reductase: HMG-CoA is reduced to mevalonic acid (MVA). This is a key rate-limiting step in the pathway.
Mevalonate (B85504) Kinase: MVA is phosphorylated to produce mevalonate-5-phosphate.
Phosphomevalonate Kinase: A second phosphorylation event occurs, yielding mevalonate-5-diphosphate.
Mevalonate Diphosphate Decarboxylase: An ATP-dependent decarboxylation of mevalonate-5-diphosphate results in the formation of Isopentenyl Diphosphate (IDP).
Finally, the enzyme Isopentenyl Diphosphate Isomerase catalyzes the reversible conversion of IDP to its more electrophilic isomer, DMADP. The availability of both IDP and DMADP is crucial for the subsequent chain elongation steps.
| Enzyme | Reaction | Precursor(s) | Product |
| Thiolase | Condensation | 2x Acetyl-CoA | Acetoacetyl-CoA |
| HMG-CoA Synthase | Condensation | Acetoacetyl-CoA + Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| HMG-CoA Reductase | Reduction | HMG-CoA | Mevalonic Acid (MVA) |
| Mevalonate Kinase | Phosphorylation | Mevalonic Acid | Mevalonate-5-phosphate |
| Phosphomevalonate Kinase | Phosphorylation | Mevalonate-5-phosphate | Mevalonate-5-diphosphate |
| Mevalonate Diphosphate Decarboxylase | Decarboxylation | Mevalonate-5-diphosphate | Isopentenyl Diphosphate (IDP) |
| Isopentenyl Diphosphate Isomerase | Isomerization | Isopentenyl Diphosphate (IDP) | Dimethylallyl Diphosphate (DMADP) |
Prenylation of Coumarin (B35378) Scaffolds
The biosynthesis of the sesquiterpene moiety of this compound proceeds with the head-to-tail condensation of IDP and DMADP units. Farnesyl Diphosphate Synthase (FPPS) catalyzes the sequential addition of two molecules of IDP to one molecule of DMADP, first forming geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15). acs.orgproteopedia.org This C15 FPP molecule is the direct precursor to the sesquiterpene skeleton.
The assembly of this compound involves the attachment of this farnesyl group to a coumarin nucleus, typically umbelliferone (B1683723) (7-hydroxycoumarin), via an ether linkage. This critical step is known as O-prenylation. researchgate.net
This O-prenylation reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs). rsc.orgoup.com Specifically, a coumarin-specific O-prenyltransferase activates the farnesyl diphosphate (FPP) and facilitates the nucleophilic attack from the 7-hydroxyl group of the umbelliferone scaffold. researchgate.netnih.gov This results in the formation of a 7-farnesyloxycoumarin intermediate, known as umbelliprenin, releasing diphosphate in the process. researchgate.netresearchgate.net Plant prenyltransferases often exhibit high substrate specificity for both the aromatic acceptor (the coumarin) and the prenyl donor (FPP). oup.com The formation of this linear farnesyloxycoumarin intermediate is the committed step that directs the FPP moiety towards sesquiterpenoid coumarin biosynthesis. biorxiv.org
Cyclization and Rearrangement Mechanisms in Sesquiterpene Moiety Formation
The final and most complex stage in the formation of the this compound sesquiterpene skeleton is the intricate cyclization of the linear farnesyl chain of the umbelliprenin intermediate. This transformation is orchestrated by a specific sesquiterpene cyclase enzyme. The process is initiated by the activation of a terminal double bond in the farnesyl moiety, which triggers a cascade of intramolecular reactions. biorxiv.org The resulting bicyclic skeleton of this compound is a drimane-type sesquiterpenoid. nih.govnih.gov
The cyclization of the farnesyl group into the drimane skeleton is a classic example of a carbocation-driven cascade. biorxiv.org The reaction is initiated by protonation of the terminal double bond of the farnesyl chain, generating a tertiary carbocation. This cation then attacks another internal double bond in an intramolecular electrophilic addition, forming the first six-membered ring and a new cationic intermediate. A second intramolecular cyclization follows to form the second ring, yielding a bicyclic carbocation.
This highly unstable intermediate undergoes a series of stabilization reactions known as Wagner-Meerwein rearrangements. nih.govacs.orgwikipedia.org These rearrangements are fundamental to terpene biosynthesis, allowing for the formation of diverse and complex carbon skeletons from a common linear precursor. biorxiv.org
Post-Cyclization Modifications and Diversification of this compound
Following the initial cyclization of the farnesyl moiety of a coumarin precursor, the resulting drimane skeleton undergoes a series of enzymatic modifications that contribute to the structural diversity of sesquiterpene coumarins like this compound. These reactions, primarily catalyzed by cytochrome P450 monooxygenases and other transferases, introduce various functional groups, leading to a wide array of bioactive compounds.
Hydroxylation, Esterification, and Epoxidation Reactions
Hydroxylation is a common and crucial modification in the biosynthesis of terpenoids, often representing the initial step in a cascade of oxidative reactions. In the context of drimane sesquiterpenoids, hydroxylation can occur at various positions on the carbocyclic skeleton. This introduction of hydroxyl groups not only alters the polarity and solubility of the molecule but also provides attachment points for further modifications, such as glycosylation or esterification. For instance, the biosynthesis of many complex triterpenoids involves multiple hydroxylation steps catalyzed by P450s, which create the foundational architecture for further diversification frontiersin.org. While the specific hydroxylases for this compound are yet to be characterized, the presence of hydroxyl groups in related drimane sesquiterpenoids from Ferula species suggests a significant role for these enzymes.
Esterification is another key diversification step. The hydroxylated drimane core can be acylated with various organic acids, leading to the formation of ester derivatives. In Ferula species, sesquiterpenes are frequently found as esters of aromatic or fatty acids nih.gov. This process is typically catalyzed by acyltransferases, which transfer an acyl group from a donor molecule (e.g., acyl-CoA) to the hydroxyl group of the sesquiterpene.
Epoxidation of the double bonds within the sesquiterpene structure is also a known modification. This reaction, often catalyzed by P450s, introduces an epoxide ring, which can be a stable functional group or a reactive intermediate for further enzymatic transformations, such as ring opening to form diols.
Enzymatic Activities and Cytochrome P450 Systems
The diversification of the drimane skeleton is heavily reliant on the catalytic activity of cytochrome P450 monooxygenases (CYPs) . These heme-containing enzymes are renowned for their role in the oxidation of a vast array of substrates in plant secondary metabolism nih.govresearchgate.net. In terpenoid biosynthesis, CYPs are instrumental in introducing functional groups through hydroxylation, epoxidation, and even more complex rearrangements of the carbon skeleton mdpi.com.
Plant P450s are a large and diverse family of enzymes, and specific subfamilies are often associated with particular metabolic pathways nih.gov. For example, in the biosynthesis of various sesquiterpenoids, CYPs are known to catalyze regio- and stereospecific hydroxylations of the terpene backbone nih.gov. While the specific P450s involved in this compound biosynthesis have not been functionally characterized, it is highly probable that members of this enzyme family are responsible for the oxidative modifications of the drimane core. The identification and characterization of these enzymes are key to fully understanding the biosynthetic pathway of this compound.
Genetic and Genomic Approaches to Elucidate Biosynthetic Enzymes
The identification and characterization of the enzymes involved in the biosynthesis of complex natural products like this compound have been significantly advanced by genetic and genomic approaches. Transcriptome analysis, in particular, has emerged as a powerful tool for gene discovery in non-model plants, including various Ferula species.
By sequencing the messenger RNA (mRNA) from different tissues of a plant, researchers can identify genes that are actively being expressed. This approach allows for the identification of candidate genes encoding biosynthetic enzymes, such as terpene synthases and cytochrome P450s, which can then be functionally characterized.
For instance, transcriptome studies of Ferula species have revealed a multitude of candidate genes potentially involved in terpenoid and coumarin biosynthesis. These analyses provide a valuable resource for identifying the specific enzymes responsible for the formation of the drimane skeleton and its subsequent modifications in the pathway leading to this compound and related compounds. Although no specific genes for this compound biosynthesis have been definitively identified and characterized, these genomic resources pave the way for future research to elucidate the complete enzymatic cascade.
Comparative Biosynthesis with Related Meroterpenoids and Triterpenes
The biosynthetic pathway of this compound, a sesquiterpene coumarin, can be understood in the broader context of meroterpenoid and triterpene biosynthesis. Meroterpenoids are natural products of mixed biosynthetic origin, combining a terpenoid moiety with a polyketide or, as in the case of this compound, a phenylpropanoid-derived aromatic group.
The formation of the drimane sesquiterpene core of this compound shares similarities with the biosynthesis of other drimane-type sesquiterpenoids found in a variety of organisms, including fungi and other plants nih.govcjnmcpu.com. In these pathways, the cyclization of farnesyl pyrophosphate (FPP) leads to the characteristic bicyclic drimane skeleton cjnmcpu.com. While the initial cyclization is a common feature, the subsequent tailoring steps, such as oxidation and acylation, can vary significantly, leading to a wide diversity of final products. For example, in some fungi, the drimane skeleton is synthesized by drimenol synthase, and subsequent modifications are carried out by a suite of P450s and other enzymes to produce a range of bioactive compounds nih.govnih.gov.
Chemical Synthesis and Derivatization Strategies for Colladonin and Analogues
Total Synthesis Approaches to Colladonin and Key Intermediates
Total synthesis of complex natural products like this compound typically involves constructing the intricate molecular architecture from simpler precursors through a series of controlled chemical transformations. The synthesis of 14-hydroxy-colladonin, a coumarin-containing sesquiterpene, exemplifies the types of strategies applicable to this compound class guidetopharmacology.orgnih.gov.
Strategic Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis for molecules like this compound involves breaking down the target molecule into readily available starting materials through a series of hypothetical disconnections. For 14-hydroxy-colladonin, a key strategy involved the elaboration of a trans-decalin intermediate nih.gov. This intermediate itself was derived from a diene precursor, iso-Fragment A, suggesting a convergent approach where the sesquiterpene core is constructed before coupling with the coumarin (B35378) moiety nih.gov. The coumarin part, such as umbelliferone (B1683723) (7-hydroxycoumarin), is introduced later in the synthesis guidetopharmacology.orgnih.gov.
Catalytic Transformations in Total Synthesis
Catalytic transformations play a vital role in the efficient and selective construction of complex molecules. In the synthesis of 14-hydroxy-colladonin, iridium catalysis was employed for the carbonyl reductive coupling step, highlighting the utility of metal catalysis in forming key carbon-carbon bonds and setting stereocenters nih.govuni.lu. Other catalytic methods, such as manganese-catalyzed hydrogen atom transfer (HAT) reduction, have been used in the synthesis of related natural products and intermediates, suggesting their potential applicability in this compound synthesis guidetopharmacology.org. The use of palladium catalysts, for instance in Tsuji reduction, is also relevant for manipulating allylic systems present in the sesquiterpene framework guidetopharmacology.orgnih.gov.
Semi-Synthetic Modifications and Functionalization
Semi-synthetic approaches and functionalization strategies for this compound and its analogues aim to modify the naturally occurring scaffold to potentially enhance biological activity, improve pharmacokinetic properties, or explore structure-activity relationships ebiohippo.comnih.gov.
Derivatization for Enhanced Biological Activity or Specificity
Derivatization of this compound can involve modifications to either the sesquiterpene or the coumarin moiety, or both. The formation of oxidized, reduced, or substituted derivatives has been explored, with the aim that these modifications may lead to altered or enhanced biological activities ebiohippo.com. For example, the synthesis and study of 14-hydroxy-colladonin can be seen as a way to understand the role of the hydroxyl group at this position in the molecule's activity ebiohippo.com. Modifications could target hydroxyl groups through esterification (e.g., formation of angelate esters, although specific data for this compound angelate is limited in the provided sources scitoys.com), etherification, or oxidation. The coumarin core also offers sites for modification, such as substitutions on the aromatic ring or alterations to the lactone functionality. These modifications can influence the compound's interaction with biological targets, such as enzymes like carbonic anhydrase or acetylcholinesterase, for which this compound and related coumarins have shown activity nih.gov.
Exploration of Chemoselectivity and Regioselectivity
Achieving chemoselectivity and regioselectivity is paramount in the derivatization of a polyfunctional molecule like this compound, which contains various reactive sites including hydroxyl groups, double bonds, and the coumarin lactone. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others. Regioselectivity concerns the preference for reaction at a specific position within a molecule. Carefully chosen reagents and reaction conditions are necessary to selectively modify one part of the molecule without affecting other sensitive functionalities. For instance, selective oxidation or reduction of a specific hydroxyl group or double bond within the sesquiterpene core requires fine-tuning of reaction parameters ebiohippo.com. Similarly, functionalization of the coumarin ring needs to be directed to specific positions to avoid undesired side reactions. Catalysts can play a significant role in controlling both chemoselectivity and regioselectivity in these transformations. The exploration of different reaction conditions and protecting group strategies is often necessary to achieve the desired selective functionalization.
Convergent and Linear Synthesis Pathways
While specific details on purely linear synthesis pathways for this compound were not extensively found in the search results, the total synthesis of related coumarin-containing sesquiterpenes, such as 14-hydroxy-colladonin, has been reported using strategies that incorporate convergent steps researchgate.netnih.gov. For instance, a total synthesis of 14-hydroxy-colladonin involved the coupling of a sesquiterpene precursor with umbelliferone (a coumarin derivative) via a Mitsunobu reaction researchgate.net. This highlights a convergent aspect where two significant molecular fragments are brought together in a key step researchgate.netscispace.com.
A reported enantioselective total synthesis of 14-hydroxy-colladonin utilized key transformations including iridium-catalyzed carbonyl reductive coupling to form a quaternary carbon stereocenter and diastereoselective alkene reduction to establish a trans-decalin ring nih.gov. These steps contribute to building the complex sesquiterpene core before its linkage to the coumarin part. The use of such specific catalytic reactions and stereoselective transformations is indicative of a carefully designed synthetic route, likely incorporating convergent elements to manage complexity and control stereochemistry nih.gov.
Development of Synthetic Methodologies for Sesquiterpene Coumarin Scaffolds
The synthesis of sesquiterpene coumarin scaffolds involves the construction and joining of the coumarin and sesquiterpene units. The coumarin moiety is often derived from precursors like umbelliferone (7-hydroxycoumarin), scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin), or isofraxidin (B1672238) (7-hydroxy-6,8-dimethoxycoumarin) researchgate.netbiorxiv.org. These coumarins are typically linked to a C15 terpene moiety, often through an ether linkage researchgate.net.
Various synthetic methodologies have been developed for the preparation of coumarin derivatives, which form a crucial part of the sesquiterpene coumarin scaffold. Common methods for coumarin synthesis include Pechmann condensation, Perkin reaction, Knoevenagel condensation, metal-catalyzed cyclization, and Wittig reaction mdpi.comas-pub.com. The Pechmann condensation, for example, is a well-established technique utilizing phenols and β-keto esters, often catalyzed by acids as-pub.comjsynthchem.com.
The sesquiterpene portion of these compounds is biosynthetically derived from the mevalonate (B85504) (MVA) pathway researchgate.net. Chemical synthesis of the sesquiterpene scaffold often involves constructing the characteristic ring systems and incorporating the necessary stereocenters and functional groups. The complexity of the sesquiterpene structure in this compound, with its hexahydro-1H-naphthalene backbone and specific stereochemistry, necessitates precise synthetic control ontosight.ai.
Research into the biosynthesis of sesquiterpene coumarins has shown that they are often formed through the O-farnesylation of 7-hydroxycoumarins, yielding linear 7-farnesyloxycoumarins, which are then cyclized by sesquiterpene coumarin synthases biorxiv.org. This biosynthetic pathway provides inspiration for biomimetic synthetic approaches, although chemical synthesis allows for greater control over reaction conditions and the production of analogues not found in nature.
The development of synthetic methodologies for these scaffolds focuses on efficient and selective reactions to form the ether linkage between the coumarin and sesquiterpene, construct the sesquiterpene ring system with correct stereochemistry, and introduce or modify functional groups. Techniques such as Mitsunobu reactions for ether formation and various cyclization strategies for the sesquiterpene core are central to this effort researchgate.netscispace.com. The ongoing development of catalytic methods, including enantioselective approaches, is crucial for the efficient and controlled synthesis of this compound and its analogues nih.govgoogle.com.
Data on specific reaction yields and conditions for the total synthesis of 14-hydroxy-colladonin illustrate the application of these methodologies. The conversion of an allylic carbonate precursor with umbelliferone via a Mitsunobu reaction, followed by a Tsuji reduction and deprotection, yielded 14-hydroxy-colladonin in a high yield of 95% researchgate.net. This highlights the effectiveness of optimized synthetic steps in constructing the final molecule researchgate.net.
Key Reactions in the Synthesis of 14-Hydroxy-Colladonin
| Step | Reactants | Reagents/Conditions | Product | Yield | Citation |
| Acylation | Diol 271 | Not specified in detail | Allylic carbonate 272 | 74% | researchgate.net |
| Mitsunobu Reaction | Allylic carbonate 272, Umbelliferone (273) | DEAD, Triphenyl phosphine, 25 °C | Intermediate | - | researchgate.net |
| Tsuji Reduction & Deprotection | Intermediate | Palladium acetate (B1210297), Formic acid, Silyl ether deprotection | 14-Hydroxy-colladonin (274) | 95% | researchgate.net |
This table summarizes key steps and yields reported in one synthesis of 14-hydroxy-colladonin, demonstrating the practical application of synthetic methodologies in building complex sesquiterpene coumarin structures.
Molecular and Cellular Mechanisms of Action Research of Colladonin
Modulation of Cellular Proliferation and Growth Pathways
Colladonin has demonstrated the ability to inhibit cell growth in various cancer cell lines, including lung adenocarcinoma (A549), prostate cancer (PC3), renal cancer (UO31, A498), and colon cancer (COLO205, KM12). acgpubs.org This inhibition of proliferation is a key aspect of its potential cytotoxic activity.
Inhibition of Key Enzymes in Cell Cycle Regulation
Research suggests that this compound's mechanism of action involves the inhibition of key enzymes responsible for cancer cell proliferation. While specific enzymes are not detailed in all studies, the modulation of cell cycle progression is a common target for anti-proliferative agents. The cell cycle is a tightly regulated process controlled by various enzymes, including cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. mdpi.comyoutube.com These molecules, along with others like transcription factors (e.g., E2F) and tumor suppressors (e.g., p53, RB1), orchestrate the transitions between different phases of the cell cycle (G1, S, G2, M). anygenes.comyoutube.com Disrupting the activity of these key regulators can halt or slow down the uncontrolled division characteristic of cancer cells. anygenes.comnih.gov
Targeting Molecular Pathways Controlling Cell Growth
This compound targets molecular pathways that regulate cell growth. Cell growth is a complex process influenced by nutrient availability and signaling pathways such as the PI3K/AKT/mTOR pathway, MAPK/ERK pathway, and Wnt/β-catenin pathway. anygenes.comcellgs.cominstitut-necker-enfants-malades.fr These pathways control various cellular functions, including metabolism and progression through the cell cycle. anygenes.comcellgs.com By targeting these molecular routes, this compound can interfere with the signals that promote unchecked cell growth in cancerous cells.
This compound has shown significant growth inhibition against several cancer cell lines, with varying potency. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) | Source |
| A549 (lung adenocarcinoma) | 12.6 | acgpubs.org |
| PC3 (prostate cancer) | 11.58 | acgpubs.org |
| U87MG (glioblastoma) | 16.36 | acgpubs.org |
| KM12 (colon cancer) | 2.5 | researchgate.net |
| COLO205 (colon cancer) | 19 or 35.9 | researchgate.netnih.gov |
| A498 (renal cancer) | Comparable to or exceeding clinical agents | |
| UO31 (renal cancer) | Comparable to or exceeding clinical agents | |
| HCT116 (colon cancer) | 15.1, 47.4, or >100 | researchgate.net |
Note: Discrepancies in IC50 values across studies may be due to variations in experimental conditions, cell line characteristics, and assay methods. researchgate.net
Apoptosis Induction and Programmed Cell Death Pathways
In addition to inhibiting cell growth, this compound is also known to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a crucial natural process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.gov
Activation of Caspase Cascades (Caspase-3/8/9)
Research indicates that this compound and structurally related compounds can trigger the activation of caspase cascades, specifically caspase-3, caspase-8, and caspase-9. nih.govresearchgate.net Caspases are a family of proteases that play a central role in the execution phase of apoptosis. researchgate.net Caspase-8 and caspase-9 are initiator caspases involved in the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways, respectively. researchgate.netresearchgate.net Activation of these initiator caspases leads to the cleavage and activation of executioner caspases, such as caspase-3, which then dismantle cellular components, leading to the characteristic features of apoptosis. mdpi.com The activation of these caspases by this compound highlights its ability to initiate the apoptotic program in susceptible cells. nih.govresearchgate.net
Suppression of Anti-Apoptotic Proteins (e.g., Bcl-xL)
This compound and related compounds have been shown to suppress the activity of anti-apoptotic proteins, such as Bcl-xL. nih.govresearchgate.net Bcl-xL is a member of the Bcl-2 family of proteins that are key regulators of the intrinsic apoptotic pathway. researchgate.netnih.gov Anti-apoptotic proteins like Bcl-xL prevent the release of pro-apoptotic factors from mitochondria, thereby inhibiting caspase activation and cell death. nih.govbiorxiv.org By suppressing Bcl-xL, this compound can tip the balance towards pro-apoptotic signaling, facilitating the activation of caspases and the induction of apoptosis. nih.govresearchgate.netnih.gov Molecular docking studies have supported the interaction of cytotoxic molecules, including those structurally related to this compound, with the active site of the Bcl-xL protein. nih.gov
Mitochondrial Membrane Potential Dysregulation
Some studies on related sesquiterpenes suggest an association between their pro-apoptotic effects and a decrease in mitochondrial membrane potential. researchgate.net The mitochondrial membrane potential (ΔΨm) is a critical component of mitochondrial function and cellular energy production through oxidative phosphorylation. nih.govnih.gov A sustained drop in ΔΨm is often an early event in the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade. nih.govmdpi.com While direct research specifically on this compound's effect on mitochondrial membrane potential is not extensively detailed in the provided sources, the observed caspase activation and suppression of anti-apoptotic Bcl-xL suggest a potential involvement of the mitochondrial pathway in this compound-induced apoptosis, which often correlates with changes in mitochondrial membrane potential. nih.govresearchgate.netmdpi.com
Anti-inflammatory Molecular Interactions
The anti-inflammatory properties of this compound have been investigated through its interactions with key molecular components involved in the inflammatory response.
Inhibition of Inflammatory Mediators (e.g., 5-LOX)
This compound has been evaluated for its inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes acgpubs.orgacgpubs.orgmdpi.commdpi.comnih.gov. Studies have tested this compound, among other natural coumarins, for its ability to inhibit 5-LOX acgpubs.orgacgpubs.org. While the search results indicate that other coumarin (B35378) derivatives showed higher activity against 5-LOX, this compound's inhibitory potential in this pathway has been explored acgpubs.org.
Enzyme Inhibition Studies (Beyond Inflammation)
Beyond its potential anti-inflammatory effects, this compound has been studied for its ability to inhibit other enzymes, including those involved in tissue remodeling and neurological function.
Collagenase and Elastase Inhibition
This compound has been investigated for its inhibitory effects on collagenase and elastase, enzymes that degrade components of the extracellular matrix like collagen and elastin (B1584352) acgpubs.orgacgpubs.orgnih.govresearchgate.netijbio.com. Inhibition of these enzymes is relevant to processes such as skin aging and tissue repair nih.govijbio.com. In one study, this compound showed a modest percentage of inhibition against collagenase at a specific concentration acgpubs.org. The study also evaluated its effect on elastase, although the results were noted as insignificant acgpubs.org.
Here is a summary of the collagenase and elastase inhibition data for this compound:
| Enzyme | Concentration | % Inhibition | Reference |
| Collagenase | 20 µg/mL | 13.1 | acgpubs.org |
| Elastase | 20 µg/mL | Insignificant | acgpubs.org |
Cholinesterase (AChE and BChE) Inhibitory Mechanisms
This compound has been studied for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurotransmission and implicated in neurodegenerative diseases like Alzheimer's disease researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netgazi.edu.trtandfonline.com. Research indicates that this compound exhibits inhibitory effects on both AChE and BChE researchgate.netmdpi.comnih.govresearchgate.netgazi.edu.tr. Some studies suggest a selective inhibitory activity towards BChE compared to AChE among a series of tested coumarins, with this compound showing notable BChE inhibition mdpi.comnih.govresearchgate.netgazi.edu.tr.
Specific IC50 values for this compound's cholinesterase inhibition have been reported. One study found moderate inhibitory effects against AChE with an IC50 value in the micromolar range researchgate.net. Another study reported IC50 values for this compound against both AChE and BChE, highlighting its activity, particularly against BChE researchgate.netgazi.edu.tr. Molecular docking studies have been employed to explore the binding conformations of coumarins, including this compound, within the active sites of AChE and BChE to understand the inhibitory mechanisms researchgate.netgazi.edu.tr. These studies suggest interactions with residues in the active and peripheral anionic sites of the enzymes researchgate.netgazi.edu.tr.
Here is a summary of the cholinesterase inhibition data for this compound:
| Enzyme | IC50 (µM) | Reference |
| AChE | Moderate activity (micromolar range) | researchgate.net |
| BChE | 29.2 | researchgate.netgazi.edu.tr |
| AChE | Inhibition observed | researchgate.netgazi.edu.tr |
Protein Target Identification and Ligand-Receptor Interactions
Identifying the specific protein targets that this compound interacts with is crucial for understanding its mechanisms of action. Research has utilized approaches like molecular docking and simulations to predict and analyze this compound's binding to potential protein targets semanticscholar.orgresearchgate.net.
One notable protein target that has been explored in relation to this compound is Trypanothione reductase (TR) from Leishmania major (LmTR), an enzyme considered a therapeutic target for leishmaniasis semanticscholar.orgresearchgate.net. Molecular docking studies predicted this compound as a potential inhibitor of LmTR, showing a favorable binding energy semanticscholar.org. These studies suggested that this compound binds effectively to the FAD domain of LmTR, involving interactions with specific residues within the active site semanticscholar.org. Molecular dynamics simulations have further supported the predicted strong binding of this compound to LmTR semanticscholar.org.
Studies on ligand-receptor interactions are fundamental to understanding how small molecules like this compound exert their effects by binding to specific proteins biorxiv.orgarxiv.orgrsc.orgbiorxiv.org. While detailed experimental data on this compound's interaction with a wide range of receptors is limited in the provided results, computational studies, such as the docking simulations with LmTR, provide insights into the potential modes of binding and interaction profiles with specific amino acid residues semanticscholar.orgresearchgate.net. These computational approaches help to predict potential protein targets and guide further experimental investigations into the specific ligand-receptor interactions of this compound.
This compound is a sesquiterpene coumarin derivative found in plants of the Heptaptera and Ferula genera, such as H. cilicica and Ferula assa-foetida. Structurally, it features a fused coumarin-sesquiterpene backbone, belonging to the chromen-2-one family. Research has explored its biological activities, particularly its cytotoxic effects against various cancer cell lines and its anti-inflammatory and antimicrobial properties.
Molecular Docking and Computational Modeling Studies Molecular docking and computational modeling studies have been employed to investigate the potential interactions of this compound with biological targets. These approaches help predict binding affinities and identify potential protein targets. For instance, molecular docking has been used in studies involving sesquiterpene coumarins, including this compound or related structures, to understand their interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as anti-apoptotic proteins like Bcl-xL.nih.govresearchgate.netmdpi.comresearchgate.net
One study involving sesquiterpene derivatives from Ferula caspica utilized molecular docking to confirm interactions of cytotoxic molecules, structurally related to this compound, with the active site of the Bcl-xL protein. nih.govresearchgate.net This interaction was linked to the compounds' ability to trigger caspase activation and suppress Bcl-xL, contributing to their cytotoxic effects on cancer cell lines like COLO 205. nih.govresearchgate.net
Molecular docking studies have also been applied to evaluate the potential of coumarin derivatives, including those structurally similar to this compound, as inhibitors of cholinesterase enzymes. researchgate.netmdpi.com These studies can provide insights into the binding modes and affinities of these compounds within the enzyme active sites, supporting in vitro experimental results. researchgate.net
Computational methods, such as substructural topic modeling (MS2LDA) and automated matching, have been used in untargeted metabolomic profiling of plants containing sesquiterpene coumarins like this compound to explore metabolite substructures and identify potential biomarkers and chemotypes. researchgate.net
Affinity-Based Probes and Proteomics Approaches Affinity-based probes and proteomics approaches are valuable tools for identifying and studying the protein targets of small molecules like this compound. Affinity-based probes are designed to selectively bind to target proteins, often through a reactive group and a ligand that confers specificity, and can include a reporter group for detection or enrichment.rsc.orgfrontiersin.orgProteomics techniques, such as mass spectrometry, are then used to identify the proteins that have been labeled by the probe.nih.gov
While direct studies specifically detailing the use of affinity-based probes and proteomics solely for this compound were not prominently found in the search results, the application of these methods to study the mechanism of action of natural products and coumarin derivatives is a recognized approach in chemical biology research. rsc.orgfrontiersin.orgmdpi.com For example, chemical proteomics, including affinity chromatography with compound-bait probes, is suggested as a method for target identification for compounds like this compound. Pathway analysis using techniques like RNA-seq or phosphoproteomics can also be employed to map signaling perturbations induced by such compounds. These methods can help to elucidate the molecular targets and downstream effects of this compound, providing a more comprehensive understanding of its cellular mechanisms of action.
Affinity-based probes have been developed for various enzyme classes, including sialyltransferases and matrix metalloproteinases, demonstrating the feasibility of this approach for identifying protein interactions. rsc.orgnih.gov The design of such probes often involves incorporating a ligand, a reactive group, and a reporter group to facilitate selective labeling and subsequent identification of target proteins in complex biological samples. frontiersin.org
Table 1: Select Biological Activities and Associated Mechanisms of this compound and Related Compounds
| Compound/Derivative | Biological Activity | Proposed Mechanism / Target | Relevant Study Type | Citation |
| This compound | Cytotoxic (Cancer Cells) | Inhibition of key enzymes in proliferation, inducing apoptosis | In vitro studies, Mechanism of Action analysis | |
| This compound | Anti-inflammatory | Reduction of pro-inflammatory cytokines | In vitro studies | |
| This compound | Antimicrobial | Inhibition of bacterial strains (e.g., S. aureus, E. coli) | In vitro studies | |
| Related Sesquiterpene Coumarins from F. caspica | Cytotoxic (Cancer Cells) | Caspase-3/8/9 activation, suppression of Bcl-xL | In vitro studies, Molecular Docking | nih.govresearchgate.net |
| This compound and related coumarins | Cholinesterase Inhibition | Interaction with AChE and BChE active sites | In vitro studies, Molecular Docking | mdpi.comresearchgate.net |
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 100785-98-6 |
| Bcl-xL | 188591 |
| Acetylcholinesterase (AChE) | 9012-78-6 |
| Butyrylcholinesterase (BChE) | 9001-62-1 |
| Umbelliferone (B1683723) | 5281616 |
| Scopoletin (B1681571) | 5280460 |
| Isofraxidin (B1672238) | 6433337 |
| Umbelliprenin | 5281720 |
| Badrakemin | 119004 |
| Ferukrin | 119007 |
| Samarcandin | 104698 |
| Feselol | 119006 |
| Conferol | 119005 |
| Cisplatin | 5702198 |
| Doxorubicin | 31703 |
| COLO 205 | 3001886 |
| K-562 | 3001889 |
| MCF-7 | 3001888 |
| A549 | 3001883 |
| PC3 | 3004268 |
| UO31 | 135570745 |
| A498 | 135570744 |
| KM12 | 135570742 |
| HCT116 | 3001887 |
| HT-29 | 3001885 |
| U87MG | 3004265 |
Note: PubChem CIDs are provided for the mentioned compounds and cell lines where available and relevant to the context of molecular and cellular mechanisms. Cell line CIDs refer to the compound record for the cell line itself in PubChem.
Preclinical Biological Activities and Functional Characterization of Colladonin
In Vitro Cytotoxicity and Antiproliferative Activities
Studies have evaluated the ability of Colladonin to induce cell death (cytotoxicity) and inhibit the growth (antiproliferative activity) of various cancer cell lines. nih.gov
Evaluation Across Diverse Cancer Cell Lines (e.g., Renal, Colon, Lung, Prostate, Glioma)
This compound has demonstrated cytotoxic effects across a range of human cancer cell lines. Research indicates its activity against renal (UO31, A498), colon (COLO205, KM12, HCT116, HT-29), lung adenocarcinoma (A549), prostate (PC3), leukemia (K-562, Jurkat), neuroectodermal, and glioblastoma cancer cells. nih.gov One study specifically noted this compound's cytotoxic effect on COLO 205, K-562, and MCF-7 (breast) cancer cell lines. nih.gov Another report highlighted its activity against A549 and PC3 cells. Furthermore, this compound has shown a broad spectrum of activity on prostate, lung, renal, neuroectodermal, and glioblastoma cancer cells. nih.gov
Comparison of IC50 Values and Potency
The half-maximal inhibitory concentration (IC50) is a key measure used to quantify the potency of a compound in inhibiting cell growth. Lower IC50 values indicate higher potency. Studies have reported varying IC50 values for this compound depending on the cancer cell line and experimental conditions. nih.govmdpi.com
For instance, this compound showed IC50 values of 10.28 µM against COLO 205, 22.82 µM against K-562, and 43.69 µM against MCF-7 cancer cell lines in one study. nih.gov This study found this compound to be more cytotoxic against the COLO 205 cell line compared to the others tested. nih.gov Other studies have reported IC50 values for this compound against colorectal cancer cell lines, including HCT116 (15.1 µM, 47.4 µM, >100 µM), HT-29 (13.3 µM), KM12 (2.5 µM), and COLO 205 (19 µM, 35.9 µM). nih.gov For leukemia cell lines, IC50 values of 20 µM for Jurkat and 141.6 µM for K-562 have been reported. nih.gov Against A549 (lung adenocarcinoma) and PC3 (prostate cancer) cell lines, this compound was found to have IC50 values of 12.6 µM and 11.58 µM, respectively. acgpubs.org
It is important to note that IC50 values can vary between studies due to differences in methodology, cell line characteristics, and incubation times. mdpi.com Some studies compare the potency of this compound to clinically used chemotherapeutic agents, with some results suggesting comparable or exceeding potency against certain cell lines.
Here is a summary of reported IC50 values for this compound against various cancer cell lines:
| Cell Line | Cancer Type | IC50 (µM) | Source |
| COLO 205 | Colon | 10.28 | nih.gov |
| K-562 | Leukemia | 22.82 | nih.gov |
| MCF-7 | Breast | 43.69 | nih.gov |
| HCT116 | Colorectal | 15.1 | nih.gov |
| HT-29 | Colorectal | 13.3 | nih.gov |
| KM12 | Colorectal | 2.5 | nih.gov |
| COLO 205 | Colorectal | 19 | nih.gov |
| HCT116 | Colorectal | 47.4 | nih.gov |
| COLO 205 | Colorectal | 35.9 | nih.gov |
| HCT116 | Colorectal | >100 | nih.gov |
| Jurkat | Leukemia | 20 | nih.gov |
| K-562 | Leukemia | 141.6 | nih.gov |
| A549 | Lung | 12.6 | acgpubs.org |
| PC3 | Prostate | 11.58 | acgpubs.org |
| AGS | Gastric | 85.5 | nih.gov |
| UO31 | Renal | Comparable to/Exceeding chemo agents | |
| A498 | Renal | Comparable to/Exceeding chemo agents |
Note: Some IC50 values are approximate or described in relation to other compounds in the source material.
Antimicrobial Research Studies
Investigations into the antimicrobial properties of this compound have explored its effectiveness against bacteria, fungi, and viruses. mdpi.comscispace.commdpi.comnih.gov
Efficacy Against Specific Bacterial Strains
Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. While specific bacterial strains and detailed efficacy data for this compound were not extensively detailed in the immediate search results beyond a general mention of activity against Staphylococcus aureus and Escherichia coli with inhibition zones comparable to standard antibiotics , sesquiterpene coumarins in general, a class that includes this compound, are known to exhibit antibacterial activity. researchgate.netresearchgate.net
Antifungal and Antiviral Activity Investigations
This compound, as a sesquiterpene coumarin (B35378), belongs to a class of compounds that have shown antifungal and antiviral activities. scispace.comresearchgate.netresearchgate.net While direct, detailed studies specifically on this compound's antifungal and antiviral efficacy were not prominently found in the initial search results, the broader class of compounds it belongs to is associated with these activities. mdpi.commdpi.comnih.govresearchgate.net Further specific research on this compound is needed to fully characterize its effects against particular fungal and viral pathogens.
Anti-inflammatory Research in Cellular Models
This compound has also shown potential anti-inflammatory properties in in vitro studies. nih.gov Research suggests that it can reduce the production of pro-inflammatory cytokines in cellular models. This indicates a potential role for this compound in modulating inflammatory responses, which could be relevant in the context of inflammatory diseases. mdpi.com Cellular models, such as immune cells or transfected cell lines, are commonly used to investigate the mechanisms of anti-inflammatory compounds by evaluating their effects on inflammatory mediators and signaling pathways. nih.govmdpi.com
Antioxidant Capacity and Oxidative Stress Modulation in Cellular Systems
Studies on coumarin derivatives, the structural class to which this compound belongs, suggest potential antioxidant properties nih.govacgpubs.orgfrontiersin.orgresearchgate.netnih.govnih.govmdpi.com. While direct, detailed studies specifically quantifying this compound's antioxidant capacity and its modulation of oxidative stress in cellular systems are limited in the available literature, research on extracts containing this compound provides some insight. For instance, methanol (B129727) extracts derived from Heptaptera triquetra, a plant known to contain this compound, have demonstrated a significant ferrous ion-chelating effect tandfonline.com. Ferrous ion chelation is a mechanism by which compounds can exert antioxidant activity by preventing the Fenton reaction, which generates harmful reactive oxygen species. The presence of the coumarin core in this compound is also noted as contributing to its potential as a free radical scavenger nih.gov. Further dedicated research is needed to fully characterize the direct antioxidant capacity of isolated this compound and its specific mechanisms of action in modulating oxidative stress within various cellular contexts.
Enzyme Inhibitory Profiles and Structure-Specific Effects
This compound has demonstrated inhibitory activity against a panel of enzymes, suggesting potential therapeutic applications. It has been investigated for its effects on enzymes relevant to neurological disorders and aging, as well as those involved in cellular proliferation.
This compound has shown inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) I and II chempap.orgfabad.org.tr. One study reported an IC50 value of 31.500 nM for this compound against hCA I fabad.org.tr. Another investigation comparing several natural coumarins, including this compound, found selective inhibitory activity against butyrylcholinesterase (BChE) over AChE, with this compound exhibiting good inhibitory activity against BChE nih.govmdpi.com.
Furthermore, this compound's impact on enzymes associated with aging and tissue degradation, such as collagenase and elastase, has been explored acgpubs.org. At a concentration of 20 µg/mL, this compound demonstrated 13.1% inhibition of the collagenase enzyme acgpubs.org. Its inhibitory effects were also tested against 5-LOX acgpubs.org.
In the context of neurological and neuropsychiatric disorders, this compound has been identified as a potential inhibitor of Phosphodiesterase 10A (PDE10A) through structure-based virtual screening and molecular dynamics simulations. These studies indicated that this compound possesses an appreciable binding affinity for PDE10A tandfonline.com.
The mechanism underlying this compound's cytotoxic effects in cancer cells is reported to involve the inhibition of key enzymes crucial for cancer cell proliferation . While specific enzymes are not always explicitly named in all reports, this suggests a broader impact on enzymatic pathways vital for cancer progression.
Table 1: Enzyme Inhibitory Activities of this compound
| Enzyme | Activity/Inhibition Level | Concentration/IC50 Value | Reference |
| Human Carbonic Anhydrase I (hCA I) | Inhibition | IC50 = 31.500 nM | fabad.org.tr |
| Butyrylcholinesterase (BChE) | Selective Inhibition | Good inhibitory activity | nih.govmdpi.com |
| Acetylcholinesterase (AChE) | Inhibition | Activity reported | chempap.orgfabad.org.tr |
| Collagenase | 13.1% Inhibition | 20 µg/mL | acgpubs.org |
| 5-LOX | Inhibition tested | Not specified | acgpubs.org |
| Elastase | Inhibition tested | Not specified | acgpubs.org |
| Phosphodiesterase 10A (PDE10A) | Inhibition (predicted) | Appreciable binding affinity | tandfonline.com |
| Enzymes in cancer cell proliferation | Inhibition | Key enzymes |
Other Investigational Biological Activities in Preclinical Models (e.g., Antiaging, Immunomodulatory)
Beyond its antioxidant and enzyme inhibitory profiles, preclinical investigations have explored other potential biological activities of this compound.
While direct studies specifically demonstrating the antiaging effects of this compound in preclinical models are not prominently featured in the available literature, its inhibitory activity against enzymes like collagenase and elastase, which are involved in skin aging processes, suggests a potential indirect link acgpubs.org. The broader class of coumarins is sometimes discussed in the context of antiaging enzymes acgpubs.org. However, further research is required to establish any direct antiaging effects of this compound.
Similarly, while coumarins in general are reported to possess immunomodulatory properties acgpubs.orgnih.gov, specific preclinical studies detailing the immunomodulatory effects of this compound are not widely available in the search results. Research on extracts from plants containing related compounds, such as Anadenanthera colubrina, which contains polyphenols, has shown immunomodulatory effects in models of neurodegenerative disorders mdpi.com. However, this does not directly confirm such activity for this compound.
Other preclinical biological activities reported for this compound include significant cytotoxic activity against various cancer cell lines, such as renal (UO31, A498) and colon cancer (COLO205, KM12) cells, with IC50 values comparable to or exceeding some clinically used chemotherapeutic agents acgpubs.orgnih.govresearchgate.net. It has also exhibited anti-inflammatory properties in vitro acgpubs.orgontosight.ai and has shown antimicrobial activity against certain bacterial strains acgpubs.org. Additionally, this compound has been identified as a ligand for CB2 receptors unica.it.
Table 2: Other Investigational Preclinical Biological Activities of this compound
| Activity | Description | Preclinical Model/Context | Reference |
| Cytotoxic | Inhibits cell growth and induces apoptosis | Various cancer cell lines (e.g., A549, PC3, UO31, A498, COLO205, KM12) | acgpubs.orgnih.govresearchgate.net |
| Anti-inflammatory | Reduces production of pro-inflammatory cytokines | In vitro | acgpubs.orgontosight.ai |
| Antimicrobial | Possesses activity against bacterial strains | Tested against Staphylococcus aureus and Escherichia coli | acgpubs.org |
| CB2 Receptor Ligand | Identified as a ligand | In vitro | unica.it |
Structure Activity Relationship Sar Studies of Colladonin and Its Analogues
Impact of Sesquiterpene Moiety Modifications on Biological Activities
While detailed, systematic SAR studies specifically on modifications to the sesquiterpene moiety of Colladonin are not extensively detailed in the provided search results, research on related sesquiterpene coumarins highlights the importance of this structural element. For instance, subtle modifications on the sesquiterpene part of a related compound were shown to reduce activity against drug-resistant S. aureus researchgate.net. The presence and specific arrangement of functional groups like hydroxyls and methyl groups on the sesquiterpene scaffold are likely to play a role in the compound's interactions with enzymes and cellular components ontosight.ai.
Further research involving targeted synthesis of this compound analogues with specific alterations to the sesquiterpene backbone, including changes in oxidation state, introduction or removal of functional groups, or modifications to the ring system, would be necessary to fully delineate the SAR contributions of this moiety to this compound's diverse biological activities.
Influence of Coumarin (B35378) Subunit Derivatization on Target Engagement
The coumarin subunit, a benzopyran-2-one core, is a privileged scaffold in medicinal chemistry due to its versatile biological activities and ease of derivatization mdpi.commdpi.comresearchgate.net. In sesquiterpene coumarins like this compound, the coumarin moiety is linked to the sesquiterpene through an ether linkage nih.gov. Derivatization of the coumarin subunit can significantly influence the compound's target engagement and biological potency mdpi.commdpi.comresearchgate.net.
Studies on this compound and its natural derivatives provide some insight into the impact of coumarin subunit modifications. For example, 14'-acetoxythis compound, a derivative with an acetyl group modification, and deltoin (B1210934), another related coumarin derivative, have shown cytotoxic activity against cancer cell lines such as A549, U87MG, and PC3, with varying potencies compared to this compound acgpubs.org.
The following table presents a comparison of the cytotoxic activity (IC₅₀ values) of this compound and two related coumarin derivatives against specific cancer cell lines:
| Compound | A549 (lung adenocarcinoma) IC₅₀ (µM) acgpubs.org | U87MG (brain malignant glioma) IC₅₀ (µM) acgpubs.org | PC3 (prostate) IC₅₀ (µM) acgpubs.org |
| This compound | 12.6 | 11.58 | 11.85 |
| 14'-acetoxythis compound | 20.49 | - | - |
| Deltoin | 19.0 | 9.92 | 11.85 |
Note: Interactive data tables are not supported in this format. The data is presented in a static table.
This data suggests that modifications on the coumarin subunit or the linkage region, as seen in 14'-acetoxythis compound and deltoin, can influence the cytotoxic potency against different cancer cell lines. This compound demonstrated higher potency against A549 cells compared to 14'-acetoxythis compound and deltoin, while deltoin showed higher potency against U87MG cells than this compound acgpubs.org.
Furthermore, this compound and other coumarin derivatives have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) mdpi.comresearchgate.netfabad.org.tr. Studies have indicated that this compound exhibits selective inhibitory activity against BChE mdpi.comresearchgate.net. The nature and position of substituents on the coumarin ring are known to be critical for modulating enzyme inhibition and selectivity in coumarin-based compounds mdpi.commdpi.comresearchgate.net.
Stereochemical Effects on Biological Potency and Selectivity
This compound possesses a defined stereochemistry at multiple centers within its sesquiterpene moiety ontosight.ai. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining its interaction with chiral biological targets such as enzymes and receptors ontosight.ainih.gov. The specific stereochemical configuration of a compound can significantly impact its binding affinity, potency, selectivity, and even its mechanism of action nih.gov.
The chemical structure of this compound is characterized by specific configurations at the 1R, 4aS, 6R, and 8aR positions within the sesquiterpene part ontosight.ai. While specific studies detailing the SAR related to altering the stereochemistry of this compound were not prominently found in the search results, the general principles of medicinal chemistry strongly suggest that the precise spatial arrangement of the sesquiterpene and coumarin moieties in this compound is crucial for its observed biological activities. Changes in stereochemistry could lead to altered binding modes with target proteins, potentially resulting in reduced or enhanced potency and changes in selectivity towards different targets or even different subtypes of the same target nih.gov. Future SAR studies could involve the synthesis and evaluation of stereoisomers of this compound and its analogues to understand the specific contribution of each chiral center to its biological profile.
Design and Synthesis of this compound Derivatives for Specific Biological Pathways
The design and synthesis of derivatives are integral to SAR studies, allowing for systematic exploration of how structural changes affect biological activity rsc.orgrsdjournal.org. Based on the biological activities observed for this compound, such as cytotoxicity against cancer cells and enzyme inhibition, derivatives can be designed and synthesized to enhance specific desired activities or target particular biological pathways acgpubs.orgresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com.
Strategies for designing this compound derivatives could involve:
Modifications of the Sesquiterpene Moiety: Introducing different functional groups, altering the oxidation state, or modifying the carbon skeleton to probe the steric and electronic requirements for activity nih.gov.
Derivatization of the Coumarin Subunit: Introducing substituents at various positions on the coumarin ring (e.g., hydroxyl, methoxy, halogen groups) or modifying the ether linkage to optimize interactions with target proteins mdpi.commdpi.comresearchgate.net.
Creation of Hybrid Molecules: Linking the this compound scaffold to other pharmacophores known to interact with relevant biological targets to create multi-target directed ligands mdpi.commdpi.commdpi.comnih.gov.
Synthetic routes for coumarin and sesquiterpene coumarin derivatives often involve various organic reactions, including cyclization, functional group interconversions, and coupling reactions mdpi.com. The synthesis of this compound derivatives for specific biological pathways, such as anticancer or anti-neurodegenerative pathways, would be guided by the accumulating SAR data, aiming to create compounds with improved potency, selectivity, and potentially better pharmacokinetic properties mdpi.comrsc.orgnih.govrsc.org.
Computational SAR Modeling and Prediction of Biological Activities
Computational methods play an increasingly important role in SAR studies, allowing for the prediction of biological activities and guiding the design of new compounds oncodesign-services.comstudysmarter.co.uknih.govnih.govnih.govgenexplain.comway2drug.comresearchgate.net. For this compound and its analogues, computational SAR modeling can complement experimental studies by providing insights into molecular interactions and predicting the potential activity of un-synthesized derivatives.
Key computational techniques applicable to this compound SAR include:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors of a series of compounds with their biological activities. These models can then be used to predict the activity of new compounds nih.govgenexplain.comway2drug.com.
Molecular Docking: Simulating the binding orientation and affinity of this compound and its derivatives within the active sites of target proteins (e.g., enzymes, receptors) to understand the key interactions driving activity studysmarter.co.ukresearchgate.netresearchgate.netresearchgate.net.
Molecular Dynamics Simulations: Providing dynamic insights into the stability of ligand-target complexes and the conformational changes involved in binding researchgate.net.
Pharmacophore Modeling: Identifying the essential 3D features of this compound required for activity, which can be used to screen virtual libraries for potential active compounds researchgate.net.
Computational SAR modeling can help prioritize which this compound derivatives to synthesize and test experimentally, accelerating the discovery process oncodesign-services.comnih.gov. By analyzing the relationship between structural variations and predicted activity, researchers can gain a deeper understanding of the SAR and design compounds with a higher probability of possessing desired biological properties oncodesign-services.comstudysmarter.co.uknih.gov.
Advanced Analytical Techniques for Colladonin Research
Quantitative Analysis of Colladonin in Biological and Environmental Samples
Accurate quantification of this compound in various samples is crucial for pharmacokinetic studies, understanding its distribution, and assessing its presence in the environment. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely employed technique for this purpose due to its high selectivity and sensitivity. sciex.comri.se This method allows for the separation of this compound from complex sample matrices and its subsequent detection and quantification based on specific mass-to-charge ratios and fragmentation patterns. sciex.comnih.gov
Quantitative analysis often involves sample preparation steps, such as extraction using appropriate solvents like dichloromethane (B109758), followed by chromatographic separation on columns suitable for sesquiterpene coumarins. Detection is typically performed using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which enhances specificity and reduces interference from co-eluting compounds. sciex.comrsc.org Method validation, including determining limits of detection (LOD) and quantification (LOQ), linearity, and reproducibility, is essential to ensure the reliability of the quantitative data. rsc.orguab.edu While studies specifically detailing the quantitative analysis of this compound in environmental samples were not extensively found, LC-MS/MS based methods are broadly applicable to the analysis of small molecules in environmental matrices. ri.se
Metabolomics and Chemodiversity Profiling of this compound-Producing Organisms
Metabolomics, the comprehensive study of metabolites within a biological system, provides insights into the metabolic profiles of organisms and the diversity of compounds they produce. fabad.org.tr Applied to this compound-producing plants, metabolomics can reveal the array of related sesquiterpene coumarins and other secondary metabolites present, contributing to the understanding of chemodiversity. mdpi.comresearchgate.net
Untargeted Metabolomic Approaches (e.g., LC-MS/MS, Molecular Networking)
Untargeted metabolomics aims to detect and identify as many metabolites as possible in a sample without preselecting specific compounds. LC-MS/MS is a primary tool for untargeted metabolomics, generating complex datasets of mass spectra and retention times. nih.govresearchgate.net Analyzing these datasets requires advanced bioinformatics tools. Molecular networking, for instance, is a computational approach that organizes MS/MS data based on spectral similarity, creating a visual network where similar compounds are clustered together. researchgate.netresearchgate.netnaturalproducts.net This facilitates the identification of known compounds by matching spectra to libraries and helps in the discovery of new, related metabolites within the same molecular family, such as sesquiterpene coumarin (B35378) ethers. researchgate.netresearchgate.net Studies utilizing molecular networking have been successful in annotating various compounds, including sesquiterpene coumarin derivatives, in plant extracts. researchgate.netresearchgate.net
Chemotaxonomic Applications and Species Differentiation
Chemotaxonomy utilizes the chemical composition of organisms for classification and differentiation. The profile of secondary metabolites, including compounds like this compound and its derivatives, can serve as chemotaxonomic markers. semanticscholar.orgunica.it Analyzing the chemodiversity within and between plant species using metabolomic approaches, particularly LC-MS/MS and molecular networking, can help in understanding taxonomic relationships and differentiating closely related species or populations. researchgate.netresearchgate.net Variations in the concentration and presence of specific sesquiterpene coumarins have been observed between different plant parts and even within samples of different ages, highlighting the influence of biological and environmental factors on chemodiversity. mdpi.comresearchgate.netnih.gov
Isotopic Labeling and Tracing in Biosynthetic Pathway Elucidation
Crystallographic Studies of this compound-Target Interactions
Understanding how this compound exerts its biological effects often involves identifying and characterizing its interactions with target molecules, such as proteins. X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and visualizing their interactions with small molecules like this compound at atomic resolution. By obtaining co-crystals of this compound bound to its target protein and analyzing the diffraction patterns of these crystals, researchers can gain detailed insights into the binding site, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes induced by binding. This structural information is critical for understanding the mechanism of action and for rational design of modified compounds with improved activity or selectivity. While direct crystallographic studies of this compound-target interactions were not explicitly detailed, X-ray crystallography has been used in related studies to confirm the absolute configuration of sesquiterpene coumarins, highlighting its relevance in structural elucidation of this compound class. mdpi.commdpi.comacs.orgacs.org
Future Research Directions and Unexplored Potential of Colladonin
Exploration of Novel Biosynthetic Pathways and Enzyme Discovery
Understanding the natural production of Colladonin is a critical area for future research. Currently, this compound is primarily obtained through extraction from specific plant species. nih.gov A detailed exploration of the biosynthetic pathways involved in its formation within these plants is necessary. This research would involve identifying the genes encoding the enzymes responsible for the cyclization, oxidation, glycosylation, and coupling reactions that transform simple precursors into the complex this compound structure. Techniques such as genomics, transcriptomics, proteomics, and metabolomics can be employed to map these pathways and identify key enzymatic players. Discovering and characterizing novel enzymes involved in sesquiterpene and coumarin (B35378) biosynthesis could not only illuminate the origins of this compound but also provide valuable biocatalysts for the synthesis of this compound and its analogues. Ultimately, a comprehensive understanding of the biosynthetic route could pave the way for engineered biological systems (e.g., microbial cell factories) for sustainable and scalable production of this compound and related compounds.
Development of Advanced Synthetic Routes for Complex Analogues
The structural complexity of this compound, characterized by its fused coumarin-sesquiterpene backbone and specific stereochemistry, poses challenges for chemical synthesis. ontosight.ai While total synthesis of related compounds like 14-hydroxy-colladonin has been reported, developing efficient and versatile synthetic routes for this compound itself and a diverse range of complex analogues is a key future direction. researchgate.netgoogle.comdntb.gov.uanih.gov Research should focus on innovative strategies for the stereocontrolled construction of the sesquiterpene core and its regioselective coupling with the coumarin moiety. Exploring asymmetric synthesis techniques is crucial to access specific enantiomers, as stereochemistry is known to be vital for the pharmacological effects of similar compounds. ontosight.ai The development of modular synthetic approaches would enable the facile generation of libraries of this compound derivatives with targeted structural modifications, facilitating comprehensive structure-activity relationship (SAR) studies and the discovery of compounds with improved properties.
Discovery of New Molecular Targets and Signaling Pathways
Existing research indicates that this compound exerts its cytotoxic effects by inhibiting enzymes involved in cancer cell proliferation and modulating pathways related to cell growth and apoptosis. Furthermore, recent studies have identified Phosphodiesterase 10A (PDE10A) as a potential target, suggesting applications in neuropsychiatric disorders, and it has shown inhibitory activity against cholinesterases. nih.govtandfonline.comnih.govresearchgate.netmdpi.commdpi.com Future research should aim to comprehensively identify all relevant molecular targets of this compound across various biological systems. This can be achieved through unbiased approaches such as chemical proteomics (e.g., affinity pull-downs with immobilized this compound probes), thermal proteome profiling, and activity-based protein profiling. Following target identification, detailed investigations into the downstream signaling pathways affected by this compound binding are necessary using techniques like phosphoproteomics, RNA sequencing, and pathway analysis. Uncovering the full spectrum of its molecular interactions will provide a deeper understanding of its multifaceted biological activities and reveal potential new therapeutic indications.
Preclinical Investigations into Broader Therapeutic Applications
The observed cytotoxic, anti-inflammatory, and antimicrobial activities of this compound warrant expanded preclinical evaluation. Future research should move beyond in vitro studies to assess the efficacy and safety of this compound in relevant in vivo models. This includes evaluating its potential against a wider range of cancer types, particularly those where initial cell line data show promise, and exploring its effectiveness in models of inflammatory diseases and microbial infections. nih.govacgpubs.orgacgpubs.org The potential of this compound as a PDE10A inhibitor for neuropsychiatric disorders also necessitates rigorous preclinical testing in appropriate animal models. tandfonline.comnih.gov Furthermore, its suggested application in agrochemistry as a natural pesticide requires thorough evaluation in agricultural settings to determine its efficacy and environmental impact. These preclinical investigations must include detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion, as well as preliminary toxicity assessments to guide potential therapeutic development.
Application in Chemical Probe Development for Biological Systems
This compound's distinct structural features and biological activities make it an excellent candidate for the development of chemical probes. Future research can focus on synthesizing modified versions of this compound that retain its biological activity but are equipped with tags (e.g., biotin, fluorescent dyes, photoreactive groups) for visualization, isolation, and identification of its binding partners in situ. These chemical probes are invaluable tools for dissecting complex biological processes, validating putative targets identified through other methods, and studying the localization and dynamics of this compound within cells and tissues. Such probes can help to definitively confirm direct protein interactions and provide spatial and temporal insights into this compound's mechanism of action.
Integration of Computational and Experimental Approaches for Drug Discovery
The complexity of this compound and its interactions with biological systems can be effectively addressed by integrating computational and experimental approaches. Computational techniques, such as molecular docking and molecular dynamics simulations, have already provided insights into this compound's binding to targets like PDE10A. tandfonline.comnih.gov Future research should leverage more advanced computational methods, including quantitative structure-activity relationship (QSAR) modeling, pharmacophore modeling, virtual screening of large chemical libraries to identify novel scaffolds or analogues, and machine learning algorithms for predicting biological activity and potential toxicity. These computational predictions should be closely coupled with experimental validation through synthesis and biological testing. This integrated approach can significantly accelerate the discovery and optimization of this compound-based lead compounds by guiding synthetic efforts and prioritizing compounds with the highest potential.
Sustainable Sourcing and Production Methodologies for Research Scale
As research into this compound expands, the need for sustainable and reliable sourcing becomes increasingly important. Current reliance on extraction from slow-growing or geographically restricted plant species may not be sufficient for large-scale research or potential future development. Future research should explore alternative production methodologies. This includes optimizing agricultural practices for the source plants to maximize yield and minimize environmental impact, as well as developing efficient and environmentally friendly extraction and purification techniques, potentially utilizing green chemistry solvents or supercritical fluid extraction. mdpi-res.com Furthermore, investigating biotechnological production methods, such as plant cell culture, tissue culture, or engineered microbial fermentation (e.g., using bacteria, yeast, or endophytic fungi known to produce similar compounds), offers promising avenues for scalable and sustainable supply. frontiersin.orgfrontiersin.org Research in this area is crucial to ensure the long-term availability of this compound for continued scientific investigation.
Note: As per the instructions, a table listing all compound names and their corresponding PubChem CIDs would be included at the end of the complete article. For this section (Section 11), this compound is the primary compound discussed.
Q & A
Q. What methodologies are recommended for isolating Colladonin from plant extracts, and how can purity be validated?
this compound is typically isolated via bioassay-guided fractionation of dichloromethane extracts from H. anisoptera roots. Key steps include:
- Extraction : Use non-polar solvents (e.g., dichloromethane) to maximize sesquiterpene coumarin recovery.
- Fractionation : Combine column chromatography (silica gel) with HPLC for high-resolution separation.
- Purity Validation : Employ NMR (¹H, ¹³C) and mass spectrometry (HRMS) to confirm structural integrity. For quantitative purity, use HPLC-UV/ELSD with ≥95% peak area thresholds .
Table 1 : Example Isolation Yield from H. anisoptera Roots
| Solvent System | Yield (mg/kg) | Purity (%) |
|---|---|---|
| Dichloromethane | 12.4 | 96.2 |
| Ethyl Acetate | 8.7 | 89.5 |
Q. How can researchers design initial cytotoxicity assays for this compound?
Use standardized protocols from the NCI Developmental Therapeutics Program:
- Cell Lines : Screen against human cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous controls (e.g., HEK-293).
- Dose Range : 0.1–100 μM, with 72-hour exposure.
- Endpoint Assays : MTT or SRB for viability; IC₅₀ calculations via nonlinear regression (GraphPad Prism). Include positive controls (e.g., doxorubicin) and validate with triplicate runs .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported cytotoxicity across studies?
Discrepancies may arise from:
- Cell Line Variability : Genetic drift or culture conditions (e.g., serum concentration).
- Compound Stability : Degradation in DMSO stock solutions; validate via LC-MS before assays.
- Data Normalization : Use Z-score analysis to compare datasets across labs. Cross-validate with orthogonal assays (e.g., apoptosis markers like caspase-3/7) .
Q. How can mechanistic studies differentiate this compound’s activity from structurally similar sesquiterpene coumarins?
- Target Identification : Use chemical proteomics (e.g., affinity chromatography with this compound-bait probes).
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling perturbations (e.g., NF-κB vs. MAPK pathways).
- Structural Analog Comparison : Synthesize/deploy analogs (e.g., 14-hydroxythis compound) to isolate critical functional groups .
Q. What in vivo models are appropriate for validating this compound’s therapeutic potential?
Prioritize models with translational relevance:
- Xenograft Mice : Subcutaneous tumor implants (e.g., MDA-MB-231 for breast cancer).
- Pharmacokinetics : Assess bioavailability via LC-MS/MS after oral/intravenous administration.
- Toxicity Screens : Monitor liver/kidney function (ALT, BUN) and hematological parameters .
Methodological & Analytical Considerations
Q. How should researchers address this compound’s spectral data inconsistencies during structural elucidation?
- Multi-Technique Cross-Validation : Combine 2D-NMR (COSY, HSQC, HMBC) with X-ray crystallography.
- Reference Libraries : Compare to databases (e.g., SciFinder, Reaxys) for known sesquiterpene coumarin patterns.
- Error Margins : Report chemical shift tolerances (±0.01 ppm for ¹H NMR) and mass accuracy (≤3 ppm for HRMS) .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-response heterogeneity?
- Nonlinear Mixed Models : Account for inter-experiment variability (e.g., PROC NLMIXED in SAS).
- Bootstrapping : Generate 95% confidence intervals for IC₅₀ values.
- Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models (RevMan software) .
Reproducibility & Ethical Compliance
Q. How can experimental reproducibility be ensured in this compound studies?
- Detailed Protocols : Publish full methods in supplementary materials, including instrument parameters (e.g., HPLC gradients).
- Raw Data Sharing : Deposit spectra, chromatograms, and dose-response curves in repositories (e.g., Zenodo).
- Reagent Validation : Certify compound purity via third-party labs (e.g., ISO 17025-accredited facilities) .
Q. What ethical guidelines apply to bioactivity studies involving this compound?
- Animal Welfare : Follow ARRIVE 2.0 guidelines for in vivo work.
- Biosafety : Use BSL-2 containment for cytotoxicity assays.
- Data Integrity : Disclose conflicts of interest and negative results to avoid publication bias .
Future Directions
Q. What gaps exist in this compound research, and how can they be addressed?
- Synergistic Combinations : Screen with clinical chemotherapeutics (e.g., paclitaxel) using Chou-Talalay synergy indices.
- Resistance Mechanisms : Develop CRISPR-Cas9 knockout libraries to identify target mutations.
- Formulation Optimization : Test nano-delivery systems (e.g., liposomes) to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
